3-(m-Tolyl)cyclopentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-3-2-4-10(7-9)11-5-6-12(13)8-11/h2-4,7,11H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRAAHWTNDHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Transformations of 3 M Tolyl Cyclopentanone
Reactivity of the Cyclopentanone (B42830) Ring System
Beyond the immediate environment of the carbonyl group, the entire five-membered ring can participate in transformative chemical reactions.
The most significant reaction of the carbonyl group is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comacademie-sciences.fr This fundamental process converts the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon. masterorganicchemistry.com
Nucleophilic Addition: A wide array of nucleophiles can add to the carbonyl group. Strong, irreversible nucleophiles include organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li). Weaker, reversible nucleophiles include cyanide (⁻CN) and water. masterorganicchemistry.com The addition of organometallic reagents is a powerful method for forming new carbon-carbon bonds.
Table 3: Products of Nucleophilic Addition to 3-(m-Tolyl)cyclopentanone
| Nucleophile (Reagent) | Intermediate Product | Final Product (after workup) |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-Methyl-3-(m-tolyl)cyclopentanol |
| Phenyl lithium (PhLi) | Lithium alkoxide | 1-Phenyl-3-(m-tolyl)cyclopentanol |
Electrophilic Addition to Enols/Enolates: While the ketone itself is not attacked by electrophiles, its corresponding enol or enolate tautomer is electron-rich and reacts readily with them. This is the basis for the α-functionalization reactions discussed previously (Section 3.1.1). For instance, acid-catalyzed halogenation proceeds through the reaction of the enol tautomer with a halogen.
The cyclopentanone ring system can be synthetically manipulated to form larger or smaller rings, providing access to different carbocyclic and heterocyclic scaffolds.
Ring Expansion: Several methods exist to expand the five-membered ring of this compound to a six-membered one.
Tiffeneau-Demjanov Rearrangement: This reaction sequence involves the formation of a cyanohydrin, followed by reduction of the nitrile to a primary amine, diazotization, and finally a pinacol-type rearrangement that expands the ring.
Dowd-Beckwith Reaction: This radical-based method can achieve ring expansion and is a powerful tool for synthesizing larger ring systems. researchgate.net
Baeyer-Villiger Oxidation: As mentioned in section 3.1.2, this reaction expands the ring by one atom via oxygen insertion to form a caprolactone. nih.gov
Ring Contraction: It is also possible to contract the cyclopentanone ring to a cyclobutane (B1203170) derivative.
Favorskii Rearrangement: This is the most common method for the ring contraction of cyclic α-halo ketones. researchgate.netharvard.edu The reaction of an α-bromo or α-chloro derivative of this compound (formed as described in 3.1.1) with a base like sodium methoxide (B1231860) would proceed through a bicyclic cyclopropanone (B1606653) intermediate. Nucleophilic attack by the base on this intermediate leads to the cleavage of the bicyclic system, yielding a substituted cyclobutanecarboxylic acid ester. researchgate.netharvard.edu
Rearrangement Pathways
While specific rearrangement pathways for this compound are not extensively documented in dedicated studies, plausible rearrangement reactions can be inferred from the known chemistry of related cyclopentanone and furan-based systems. One notable transformation is the Piancatelli rearrangement, which converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives through an acid-catalyzed process. wikipedia.orgrsc.org This reaction proceeds via a 4-π electrocyclization, similar to the Nazarov cyclization. wikipedia.org Although this reaction starts from a furan (B31954) derivative, it highlights a key pathway to forming substituted cyclopentenone structures.
Transformations Involving the m-Tolyl Moiety
The m-tolyl group in this compound provides a versatile handle for a variety of chemical transformations, allowing for further molecular elaboration.
The tolyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgbyjus.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and regioselectivity of this substitution are governed by the existing substituents on the ring.
The methyl group of the tolyl moiety is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene (B151609). wikipedia.orglatech.edu This is due to its electron-donating inductive effect. latech.edulibretexts.org As an activating group, the methyl substituent directs incoming electrophiles to the ortho and para positions relative to itself. openstax.orglibretexts.org Therefore, in this compound, electrophilic substitution is expected to occur at the positions ortho and para to the methyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or AlCl3. byjus.com
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. numberanalytics.compw.livewikipedia.org
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.com
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-3-methylphenyl)cyclopentanone, 3-(4-Nitro-3-methylphenyl)cyclopentanone, 3-(6-Nitro-3-methylphenyl)cyclopentanone |
| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-3-methylphenyl)cyclopentanone, 3-(4-Bromo-3-methylphenyl)cyclopentanone, 3-(6-Bromo-3-methylphenyl)cyclopentanone |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(2-Acetyl-3-methylphenyl)cyclopentanone, 3-(4-Acetyl-3-methylphenyl)cyclopentanone, 3-(6-Acetyl-3-methylphenyl)cyclopentanone |
The methyl group of the tolyl moiety can also be a site for chemical modification, primarily through free-radical reactions.
Benzylic Bromination: The hydrogen atoms on the carbon adjacent to the aromatic ring (the benzylic position) are particularly susceptible to radical substitution. masterorganicchemistry.comchemistrysteps.com Using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, the methyl group can be selectively brominated to yield a benzylic bromide. chadsprep.comyoutube.comlibretexts.org This transformation introduces a versatile functional group that can participate in a variety of subsequent nucleophilic substitution and elimination reactions.
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction provides a route to carboxylic acid-substituted cyclopentanone derivatives. chemistrysteps.com
| Reaction Type | Reagents | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 3-(3-(Bromomethyl)phenyl)cyclopentanone |
| Oxidation | KMnO₄, heat | 3-(3-Carboxyphenyl)cyclopentanone |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org To utilize these reactions, the tolyl ring of this compound would typically first be functionalized with a halide (e.g., bromide or iodide) through electrophilic aromatic substitution, as described previously. This aryl halide can then serve as a substrate in various cross-coupling reactions. organic-chemistry.orgacs.org
Suzuki Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnrochemistry.com It is a widely used method for the formation of biaryl compounds.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. nih.govbeilstein-journals.orgorganic-chemistry.orgiitk.ac.inrsc.org
Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst, to produce an aryl-substituted alkyne. researchgate.netorganic-chemistry.orgwikipedia.orglibretexts.org
Carbonylative Sonogashira Coupling: A variation of the Sonogashira coupling where carbon monoxide is incorporated to form an alkynone. acs.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd(0) catalyst, base | Biaryl derivative |
| Heck | Alkene | Pd(0) catalyst, base | Aryl-substituted alkene |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base | Aryl-substituted alkyne |
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions.
Electrophilic Aromatic Substitution: The mechanism of EAS generally proceeds through a two-step process. byjus.commasterorganicchemistry.com First, the aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This step is typically the rate-determining step. masterorganicchemistry.com In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com Catalysts, such as Lewis acids in Friedel-Crafts reactions, function by generating a more potent electrophile. numberanalytics.compw.livepearson.comcatalysis.blog
Palladium-Catalyzed Cross-Coupling: The catalytic cycles for reactions like the Suzuki, Heck, and Sonogashira couplings share common fundamental steps. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X). wikipedia.orgbyjus.com This is often the rate-determining step. wikipedia.org
Transmetalation (for Suzuki and Sonogashira): The organometallic coupling partner (e.g., organoboron in Suzuki) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R'). libretexts.orgbyjus.com
Carbopalladation (for Heck): The alkene inserts into the Aryl-Palladium bond.
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the final product (Ar-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgbyjus.comyonedalabs.com
Transition State Analysis
The transition states in the reactions of this compound, particularly in processes like the Robinson annulation, are fleeting and high-energy structures that are challenging to observe directly. mit.edu However, their geometries and energies can be effectively modeled using computational chemistry, most notably with Density Functional Theory (DFT). mdpi.com These computational approaches provide deep insights into the reaction mechanism, stereoselectivity, and the factors governing reaction rates. mdpi.comrsc.org
For a reaction such as the Robinson annulation involving this compound, several key transition states would be analyzed:
Enolate Formation: The initial deprotonation of an alpha-hydrogen by a base to form the enolate nucleophile. The transition state for this step involves the partial breaking of the C-H bond and partial formation of the C=C and O-base bonds. The presence of the m-tolyl group can influence the stability of the two possible enolates (formed by deprotonation at C2 or C5).
Michael Addition: The nucleophilic attack of the enolate on an α,β-unsaturated ketone (like methyl vinyl ketone). The transition state here is a complex arrangement where the new carbon-carbon bond is partially formed. youtube.comorganic-chemistry.org Computational models can predict the preferred facial attack (si or re face), which determines the stereochemistry of the resulting intermediate. wikipedia.org
Intramolecular Aldol (B89426) Addition: The cyclization of the 1,5-dicarbonyl intermediate. This step involves the formation of a new six-membered ring, and the transition state resembles a chair-like conformation to minimize steric strain. wikipedia.org DFT calculations can elucidate the energies of competing transition states, such as those leading to cis- or trans-fused ring systems. wikipedia.org Studies on similar systems have shown that the trans product is often favored due to antiperiplanar effects in the kinetically controlled aldol condensation. wikipedia.org
Dehydration: The final elimination of a water molecule to form the conjugated enone product. The transition state for this E1cB (Elimination, Unimolecular, Conjugate Base) mechanism involves the departure of the hydroxide (B78521) leaving group.
Modern computational models, sometimes employing machine learning and generative AI, are becoming increasingly adept at predicting the structures of these transient states with greater speed and accuracy, using known reactant and product structures as a basis. mit.edu
Table 1: Key Transition States in the Robinson Annulation of this compound and Methods of Analysis
| Reaction Step | Key Features of Transition State | Primary Method of Analysis |
| Enolate Formation | Partial C-H bond breaking, partial C=C bond formation. | DFT Calculations |
| Michael Addition | Partial formation of a new C-C bond; specific facial orientation. | DFT, Transition State Theory |
| Aldol Cyclization | Chair-like six-membered ring arrangement; determines ring fusion stereochemistry. | DFT, Stereochemical studies |
| Dehydration | Elongation of the C-OH bond and formation of the C=C double bond. | DFT Calculations |
Intermediate Identification and Characterization
The intermediates in the multi-step transformations of this compound can, in some cases, be isolated or detected spectroscopically. In a typical Robinson annulation sequence, two principal intermediates are formed. libretexts.orgyoutube.com
The Michael Adduct (1,5-Diketone): This is the product of the initial conjugate addition of the this compound enolate to an α,β-unsaturated ketone. organic-chemistry.org This intermediate is a 1,5-dicarbonyl compound. To avoid side reactions, it is often isolated before proceeding to the next step. wikipedia.org
The Aldol Addition Product (β-Hydroxy Ketone): This intermediate results from the intramolecular aldol cyclization of the 1,5-diketone. youtube.com It is a bicyclic system containing a β-hydroxy ketone moiety. This intermediate is typically not isolated and is directly subjected to dehydration conditions (heat or acid/base catalysis) to yield the final α,β-unsaturated ketone.
The characterization of these intermediates would rely on standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the intermediates. For the Michael adduct, one would expect to see characteristic signals for the newly introduced alkyl chain and the two carbonyl groups. For the aldol adduct, the appearance of a hydroxyl proton signal and new signals corresponding to the newly formed six-membered ring would be key identifiers. Spectroscopic data for the closely related 3-methylcyclopentanone (B121447) can provide a basis for interpreting the spectra of these more complex structures. nist.govnih.govchemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present. Both intermediates would show a strong absorption band for the carbonyl group (C=O) around 1740 cm⁻¹ (for the five-membered ring ketone). The aldol addition product would additionally exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl (-OH) group. nist.govchemicalbook.com
Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the intermediates, which would be distinct from the starting materials and the final product. nist.gov
Table 2: Spectroscopic Data for Characterizing Intermediates in the Robinson Annulation of this compound
| Intermediate | Key Structural Feature | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Expected IR Bands (cm⁻¹) |
| Michael Adduct | 1,5-dicarbonyl system | Signals for the newly added alkyl chain, two sets of α-protons. | Two distinct carbonyl signals (~200-220 ppm). | Strong C=O stretch (~1740 and ~1715 cm⁻¹). |
| Aldol Adduct | Bicyclic β-hydroxy ketone | A signal for the -OH proton, new aliphatic signals for the fused ring. | A signal for the carbon bearing the -OH group (~70-80 ppm). | Broad O-H stretch (3200-3600), strong C=O stretch (~1740 cm⁻¹). |
Stereochemical Aspects in the Synthesis and Reactions of 3 M Tolyl Cyclopentanone
Enantioselective and Diastereoselective Synthetic Strategies
The synthesis of specific stereoisomers of 3-(m-tolyl)cyclopentanone can be achieved through various asymmetric strategies, which aim to control the formation of the chiral center. These methods can be broadly categorized into those employing chiral catalysts, those relying on asymmetric induction from a chiral auxiliary or substrate, and those that separate enantiomers from a racemic mixture.
Chiral catalysts are instrumental in asymmetric synthesis, enabling the formation of one enantiomer over the other. univpancasila.ac.id For the synthesis of this compound, several catalytic approaches can be envisioned.
Asymmetric Hydrogenation: A common strategy for setting the stereocenter would be the asymmetric hydrogenation of a precursor like 3-(m-tolyl)cyclopent-2-enone. Chiral rhodium or ruthenium complexes with ligands such as BINAP or other phosphines have been successfully used for the enantioselective reduction of cyclic enones. nih.gov The choice of catalyst and reaction conditions would be crucial in achieving high enantiomeric excess (ee).
Conjugate Addition: The stereocenter could also be established via an enantioselective conjugate addition of an m-tolyl nucleophile to cyclopentenone. This can be mediated by chiral copper or rhodium catalysts. nih.gov Alternatively, a conjugate addition of a carbon nucleophile to a nitroalkene precursor, followed by a Nef reaction, can lead to the desired cyclopentanone (B42830). semanticscholar.org
A summary of potential chiral catalysts for these transformations is presented below:
| Catalytic System | Reaction Type | Potential Precursor | Expected Outcome |
| Rh(I) or Ru(II) with chiral phosphine (B1218219) ligands (e.g., BINAP) | Asymmetric Hydrogenation | 3-(m-tolyl)cyclopent-2-enone | Enantioenriched this compound |
| Cu(I) or Rh(I) with chiral ligands | Enantioselective Conjugate Addition | Cyclopentenone and an m-tolyl organometallic reagent | Enantioenriched this compound |
| Chiral organocatalysts (e.g., prolinol derivatives) | Asymmetric Michael Addition | Cyclopentenone and an m-tolyl donor | Enantioenriched this compound |
Asymmetric induction involves the use of a chiral element within the substrate to influence the stereochemical outcome of a reaction. wikipedia.org This can be a powerful tool for establishing the stereochemistry of the cyclopentanone ring.
One established method for creating chiral cyclopentanones is through intramolecular reactions of chiral precursors. For instance, an intramolecular [3+2] cycloaddition of a silyl (B83357) nitronate generated from a chiral unsaturated nitro compound can produce a substituted cyclopentane (B165970) ring with a high degree of stereocontrol. semanticscholar.org The stereochemistry of the final product is directed by the existing chiral center in the starting material.
Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org For example, a chiral auxiliary could be used to control the diastereoselective formation of the cyclopentanone ring, followed by its removal to yield the enantiomerically enriched product.
Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.
A potential method for the kinetic resolution of racemic this compound is through enzymatic reactions. Lipases, for instance, are known to catalyze the enantioselective acylation of racemic alcohols, which can be derived from the reduction of the ketone. wikipedia.org The less reactive alcohol enantiomer can then be oxidized back to the corresponding enantiopure ketone.
Sharpless asymmetric dihydroxylation is another powerful tool for kinetic resolution. nih.gov Although this method is typically applied to alkenes, a derivative of this compound containing a double bond could be subjected to this reaction. The two enantiomers would react at different rates to form diols, allowing for the separation of the unreacted, enantioenriched starting material. nih.govscispace.com
The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is a ratio of the rate constants for the reaction of the two enantiomers. dicp.ac.cn A high s-factor is desirable for obtaining high enantiomeric excess.
Stereochemical Control in Derivatization
The existing stereocenter in an enantiomerically pure form of this compound can influence the stereochemical outcome of subsequent reactions at other positions on the cyclopentanone ring. This substrate-controlled diastereoselection is a valuable tool in synthesis.
For example, the reduction of the carbonyl group in chiral this compound with an achiral reducing agent would likely lead to the formation of two diastereomeric alcohols. The facial selectivity of the hydride attack on the carbonyl carbon would be influenced by the steric bulk of the m-tolyl group at the C3 position, leading to a preferential formation of one diastereomer.
Similarly, the enolate formation and subsequent alkylation or aldol (B89426) reaction of this compound would be subject to diastereoselective control. The incoming electrophile would preferentially approach from the less sterically hindered face of the enolate, which is dictated by the orientation of the m-tolyl group. This principle is fundamental in the synthesis of complex molecules where multiple stereocenters are introduced sequentially. durham.ac.uk
Determination of Absolute and Relative Configuration
The determination of the absolute and relative configuration of stereoisomers of this compound and its derivatives is crucial. Several spectroscopic and chemical methods are available for this purpose.
X-ray Crystallography: If a crystalline derivative of this compound can be obtained, single-crystal X-ray diffraction is the most definitive method for determining its absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the molecule in solution can be determined. nih.govresearchgate.net
Comparison with Known Compounds: The absolute configuration can sometimes be inferred by chemical correlation to a compound of known stereochemistry. For example, if a derivative of this compound can be synthesized from or converted to a known chiral compound, its absolute configuration can be established. core.ac.uk
NMR Spectroscopy: While NMR spectroscopy cannot directly determine the absolute configuration, it is a powerful tool for determining the relative configuration of diastereomers. Techniques like the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different protons in the molecule, which can help in assigning the relative stereochemistry of substituents on the cyclopentanone ring.
A table summarizing these methods is provided below:
| Method | Information Obtained | Requirements |
| X-ray Crystallography | Absolute Configuration | Crystalline sample |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration in solution | Chiral, non-racemic sample; computational resources |
| Chemical Correlation | Absolute Configuration | A known chiral compound for comparison |
| NMR Spectroscopy (e.g., NOE) | Relative Configuration | Diastereomerically pure sample |
Theoretical and Computational Studies of 3 M Tolyl Cyclopentanone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and spectroscopic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For cyclic ketones like cyclopentanone (B42830), the HOMO is typically associated with the non-bonding lone pair orbital of the carbonyl oxygen atom. researchgate.net In 3-(m-Tolyl)cyclopentanone, the presence of the tolyl group would introduce π-orbitals from the aromatic ring, which can interact with the cyclopentanone ring orbitals. Theoretical studies on similar molecules, like (2E,5E)-2,5-bis(2-methoxybenzylidene)-cyclopentanone, show that the HOMO and LUMO are often distributed across the conjugated system. mjcce.org.mk
While specific values for this compound are not published, a conceptual table of expected frontier orbital characteristics can be constructed.
| Orbital | Expected Primary Location | Role in Reactivity |
| HOMO | Non-bonding orbital of the carbonyl oxygen and π-system of the tolyl group. | Site of electrophilic attack and oxidation. |
| LUMO | π* antibonding orbital of the carbonyl group and the tolyl ring. | Site of nucleophilic attack and reduction. |
| HOMO-LUMO Gap | Expected to be relatively large, indicating good kinetic stability. | Determines electronic transitions and overall reactivity. |
The distribution of electron density within a molecule is key to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are a common way to visualize charge distribution. In this compound, the carbonyl oxygen would be a region of high negative electrostatic potential (red color in an MEP map), making it a likely site for protonation and interaction with electrophiles. Conversely, the carbonyl carbon would have a significant positive charge, rendering it susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is another computational technique that provides a detailed picture of charge distribution and bonding interactions. researchgate.net For substituted cyclopentanones, NBO analysis can quantify the charge on each atom and describe the delocalization of electron density. ijcce.ac.ir
Based on general principles and studies of related ketones, the following reactivity predictions can be made:
| Atom/Group | Predicted Charge | Predicted Reactivity |
| Carbonyl Oxygen | Partial Negative (δ-) | Nucleophilic; site for electrophilic attack and hydrogen bonding. |
| Carbonyl Carbon | Partial Positive (δ+) | Electrophilic; primary site for nucleophilic addition. |
| α-Carbons | Slightly Acidic Protons | Can be deprotonated by a base to form an enolate. |
| Tolyl Ring | Electron-rich π system | Susceptible to electrophilic aromatic substitution. |
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the detailed investigation of reaction pathways, including the characterization of transition states and intermediates.
Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms due to its balance of accuracy and computational cost. acs.orgnih.gov For reactions involving 3-arylcyclopentanones, such as catalytic C-C bond activation, DFT calculations can elucidate the complex multi-step mechanisms. For example, in the rhodium-catalyzed activation of 3-arylcyclopentanones, DFT studies have identified key transition states and intermediates, revealing a rhodium-bridged bicyclic intermediate. nih.govnih.gov These calculations help in understanding the regioselectivity of bond cleavage. researchgate.netnih.gov
Similarly, the mechanism of reactions like aldol (B89426) condensation, a common reaction for ketones, can be modeled. researchgate.net Such studies would involve locating the transition state for the formation of the enolate and the subsequent nucleophilic attack on another ketone molecule.
By calculating the energies of reactants, intermediates, transition states, and products, a reaction's energy profile can be constructed. This profile provides the activation energies (energy barriers) and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics.
For instance, a computational study on the unimolecular decomposition of cyclopentanone identified several reaction pathways, including ring-opening and the formation of smaller molecules like ethylene (B1197577) and carbon monoxide, along with their associated energy barriers. researchgate.net A similar approach for this compound would likely show pathways involving the cyclopentanone ring and potential reactions involving the tolyl substituent.
A hypothetical energy profile for a generic nucleophilic addition to this compound would show the relative energies of the reactants, the transition state for nucleophilic attack, the tetrahedral intermediate, and the final product.
Conformational Analysis and Molecular Dynamics Simulations
The cyclopentanone ring is not planar and exists in various conformations, typically envelope and twist forms. The substituent at the 3-position influences the relative stability of these conformers.
Conformational analysis of 3-phenylcyclopentanone, a close analog, has been studied using chiroptical spectroscopies combined with theoretical calculations. researchgate.net These studies help in determining the absolute configuration and the preferred conformations of the molecule in solution. The position of the phenyl group (axial vs. equatorial) in the different ring conformations (envelope vs. twist) leads to a complex conformational landscape. For 3-methylcyclopentanone (B121447), the two main conformers are the one with the methyl group in an equatorial position and the one with it in an axial position, with their relative populations being influenced by solvent and temperature. acs.org
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how it might interact with other molecules, such as in a solvent or at a biological receptor site. These simulations track the motions of atoms over time, allowing for the exploration of the conformational space and the calculation of time-averaged properties.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through theoretical and computational methods is a powerful tool in modern chemistry, offering insights into molecular structure and properties before a compound is synthesized or isolated. For this compound, computational approaches can provide valuable estimations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are typically grounded in quantum mechanical calculations, with Density Functional Theory (DFT) being a prevalent and effective method.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. These calculations determine the isotropic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set, as well as the inclusion of solvent effects.
For this compound, the predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons of the m-tolyl group and the aliphatic protons of the cyclopentanone ring. The aromatic region would show a complex splitting pattern characteristic of a meta-substituted benzene (B151609) ring. The aliphatic protons would exhibit signals in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the carbonyl group and the tolyl substituent.
Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon is expected to have the most downfield chemical shift. The aromatic carbons would appear in the typical range for substituted benzenes, and the aliphatic carbons of the cyclopentanone ring would be found at higher field strengths.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (C2'-H, C6'-H) | 7.10 - 7.30 | m | Protons ortho to the cyclopentanone substituent. |
| Aromatic (C4'-H, C5'-H) | 6.90 - 7.10 | m | Protons meta and para to the cyclopentanone substituent. |
| Methine (C3-H) | 3.00 - 3.40 | m | Proton at the point of substitution on the cyclopentanone ring. |
| Methylene (B1212753) (C2-H₂, C5-H₂) | 2.20 - 2.80 | m | Protons adjacent to the carbonyl group and the substituted carbon. |
| Methylene (C4-H₂) | 1.80 - 2.20 | m | Protons on the remaining carbon of the cyclopentanone ring. |
| Methyl (Tolyl-CH₃) | 2.30 - 2.40 | s | Protons of the methyl group on the aromatic ring. |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C1) | 215 - 220 | Typical for a five-membered ring ketone. |
| Aromatic (C1') | 140 - 145 | Quaternary carbon attached to the cyclopentanone ring. |
| Aromatic (C3') | 138 - 140 | Quaternary carbon attached to the methyl group. |
| Aromatic (C2', C4', C5', C6') | 125 - 130 | Aromatic carbons bearing hydrogen atoms. |
| Methine (C3) | 45 - 50 | Carbon at the point of substitution on the cyclopentanone ring. |
| Methylene (C2, C5) | 35 - 45 | Carbons adjacent to the carbonyl group. |
| Methylene (C4) | 25 - 35 | Remaining methylene carbon in the cyclopentanone ring. |
| Methyl (Tolyl-CH₃) | 20 - 22 | Methyl group carbon. |
Predicted Infrared (IR) Spectroscopic Data
Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. These calculations can predict the positions and relative intensities of absorption bands. For this compound, the most prominent feature in its predicted IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the cyclopentanone ring. Other key absorptions would include those for aromatic and aliphatic C-H stretching, C=C stretching of the aromatic ring, and various bending vibrations.
Interactive Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |
| C=O (Ketone) | 1750 - 1740 | Strong | Stretching |
| C=C (Aromatic) | 1610 - 1580 | Medium-Weak | Stretching |
| C-H Bending (Aromatic) | 880 - 780 | Strong | Out-of-plane bending for m-disubstitution |
Predicted Mass Spectrometric Fragmentation
The prediction of a mass spectrum involves identifying the
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 3-(m-Tolyl)cyclopentanone in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.
2D NMR experiments reveal through-bond and through-space correlations between nuclei, which are critical for assigning specific signals and confirming the connectivity of the cyclopentanone (B42830) and m-tolyl moieties.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton at the C3 position and the adjacent methylene (B1212753) protons at C2 and C4. Further couplings would be observed between the protons at C4 and C5. Within the m-tolyl group, correlations would be seen between the ortho, meta, and para protons relative to the point of attachment.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-proton pairs. This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H) | Key HMBC Correlations (¹³C) |
| H2/H2' | H3, H2'/H2 | C1 (Carbonyl), C3, C4 |
| H3 | H2/H2', H4/H4' | C1', C2', C6' (Aromatic), C2, C4, C5 |
| H4/H4' | H3, H5/H5' | C2, C3, C5 |
| H5/H5' | H4/H4' | C1 (Carbonyl), C3, C4 |
| Aromatic Protons | Other Aromatic Protons | C3, Other Aromatic Carbons |
Stereochemical Assignments via NOESY/ROESY
When this compound is chiral (i.e., a single enantiomer), Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine its relative stereochemistry. These experiments detect through-space proximity between protons.
For a substituted cyclopentanone, the ring can adopt various conformations (e.g., envelope, twist). The spatial arrangement of the tolyl group relative to the protons on the cyclopentanone ring can be determined by observing NOE/ROE cross-peaks. For instance, a strong NOE between the C3 methine proton and one of the C2 or C4 protons would suggest they are on the same face of the ring, helping to define the ring pucker and the orientation of the substituent.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₁₂H₁₄O) is 174.1045 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄O |
| Calculated Exact Mass | 174.1045 |
| Expected Ion (M+H)⁺ | 175.1123 |
| Expected Ion (M+Na)⁺ | 197.0942 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation pathways offer insights into the compound's structure. For this compound, common fragmentation patterns would likely involve:
Loss of ethylene (B1197577) (C₂H₄): A retro-Diels-Alder-type fragmentation common for cyclopentanones.
Cleavage of the bond between the aromatic ring and the cyclopentanone ring: This would lead to fragments corresponding to the tolyl cation or the cyclopentanone radical cation.
Formation of a tropylium (B1234903) ion: Rearrangement of the tolyl group can lead to the stable C₇H₇⁺ ion.
Analyzing these fragments helps to confirm the presence and connectivity of the cyclopentanone and m-tolyl groups.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis
For enantiomerically pure samples of this compound, chiroptical techniques like VCD and ECD provide information about the absolute configuration of the stereocenter.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a complex fingerprint of the molecule's 3D structure. By comparing the experimental VCD spectrum to quantum chemical predictions for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. The carbonyl (C=O) stretch would be a particularly diagnostic peak.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-Vis light. The aromatic tolyl group and the carbonyl group are the key chromophores in this compound. The electronic transitions associated with these groups (e.g., n → π* transition of the carbonyl) will give rise to characteristic Cotton effects in the ECD spectrum, the signs of which are directly related to the absolute configuration of the molecule.
The combination of these chiroptical methods, supported by theoretical calculations, provides the ultimate proof of the absolute stereochemistry of a chiral molecule like this compound.
Applications of 3 M Tolyl Cyclopentanone As a Synthetic Building Block
Utility in the Construction of Complex Organic Molecules
Role as an Intermediate in Multi-step Total Syntheses
A review of established total synthesis literature does not prominently feature 3-(m-Tolyl)cyclopentanone as a key intermediate. Total synthesis campaigns typically rely on well-established and highly predictable synthetic routes, and it appears this particular compound has not yet been identified as a critical building block for the synthesis of known natural products or other complex target molecules.
Contribution to the Development of Novel Molecular Scaffolds
The development of novel molecular scaffolds is a key area of research in medicinal chemistry and materials science. While the structure of this compound presents a unique combination of a five-membered aliphatic ring and a substituted aromatic ring, there is no specific evidence in the current body of scientific literature to suggest its use has led to the development of new and significant molecular scaffolds.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic strategies is a paramount goal in modern chemistry. For 3-(m-tolyl)cyclopentanone, future efforts will likely focus on catalytic and atom-economical approaches.
Key areas for future investigation include:
Catalytic [3+2] Cycloadditions: Photoinduced decatungstate-catalyzed [3+2] cycloaddition of internal alkynes with aliphatic aldehydes has emerged as a powerful, atom-economical method for constructing cyclopentanone (B42830) rings. nih.gov Future work could expand the substrate scope of this reaction to include m-tolyl-substituted precursors, offering a direct and efficient route to the target molecule under mild conditions. nih.gov
Green Synthesis Methodologies: The use of green catalysts and solvent-free reaction conditions, such as the grindstone method, has shown promise in the synthesis of related cyclopentanone derivatives. dovepress.com Applying these techniques to the synthesis of this compound could significantly reduce the environmental impact of its production. dovepress.com
Flow Chemistry: Continuous microflow conditions offer advantages in terms of safety, scalability, and reaction control. researchgate.net The development of a flow-based synthesis for this compound could enable more efficient and automated production. researchgate.net
Exploration of New Reactivity and Derivatization Pathways
The cyclopentanone core of this compound is a versatile scaffold for further chemical modification. Exploring new reactions and derivatization strategies will unlock a wider range of compounds with potentially valuable properties.
Future research could focus on:
α-Functionalization: The development of stereoselective methods for the α-arylation of related cyclic ketones suggests that similar transformations could be applied to this compound. acs.org This would allow for the introduction of diverse substituents at the α-position, leading to a library of new derivatives.
Domino and Tandem Reactions: Designing one-pot, multi-component reactions (MCRs) starting from this compound or its precursors could lead to the efficient synthesis of complex heterocyclic systems. scirp.org
Reactions at the Carbonyl Group: Further exploration of reactions involving the carbonyl group, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, will yield a diverse array of functionalized derivatives with altered electronic and steric properties.
Advanced Stereoselective Methodologies
The creation of chiral centers with high enantiomeric and diastereomeric purity is a critical aspect of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. univpancasila.ac.id For this compound, which possesses a stereocenter, the development of advanced stereoselective synthetic methods is a key area for future research.
Promising avenues of investigation include:
Asymmetric Catalysis: The use of chiral transition metal catalysts, such as those based on rhodium or palladium with chiral ligands, has proven effective in the enantioselective synthesis of related cyclopentanone systems. acs.orgscholaris.ca Future work should focus on adapting these catalytic systems for the asymmetric synthesis of this compound. acs.orgscholaris.ca
Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. Exploring the use of proline-derived catalysts or other small organic molecules to control the stereochemistry of key bond-forming reactions would be a valuable pursuit.
Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or ketoreductases, could be used for the kinetic resolution of racemic this compound or for the enantioselective synthesis of one of its enantiomers.
Integration of Computational and Experimental Studies
The synergy between computational modeling and experimental work has become an indispensable tool in modern chemical research. dovepress.comcuestionesdefisioterapia.com This integrated approach can accelerate the discovery and optimization of synthetic routes and provide deep mechanistic insights.
Future research should leverage this synergy to:
Predict Reaction Outcomes: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict the feasibility of proposed synthetic routes, and understand the origins of stereoselectivity. acs.org This can help in the rational design of experiments and the selection of optimal reaction conditions. acs.org
Elucidate Reaction Mechanisms: Computational studies can provide detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. acs.org This knowledge is crucial for optimizing existing reactions and developing new ones.
Virtual Screening of Derivatives: Molecular docking and other computational screening methods can be used to predict the biological activity or material properties of virtual libraries of this compound derivatives, helping to prioritize synthetic targets. dovepress.comcuestionesdefisioterapia.com
Potential for Material Science Precursors
The unique structural and electronic properties of this compound and its derivatives make them intriguing candidates as precursors for advanced materials.
Future research in this area could explore:
Polymer Synthesis: The carbonyl group and the aromatic ring of this compound provide reactive sites for polymerization reactions. This could lead to the development of novel polymers with tailored thermal, optical, or mechanical properties.
Organic Electronics: Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The tolyl group can influence the packing and electronic properties of the resulting materials.
Liquid Crystals: The rigid core and the potential for introducing various substituents make this compound derivatives interesting candidates for the design of new liquid crystalline materials.
Q & A
Q. What are the common synthetic routes for 3-(m-Tolyl)cyclopentanone in academic research?
The Claisen-Schmidt condensation is a widely used method to synthesize substituted cyclopentanones. For example, this compound derivatives can be prepared by reacting cyclopentanone with m-tolualdehyde in the presence of a base catalyst (e.g., NaOH) under reflux conditions. Yields can vary based on solvent polarity and reaction time, with optimized protocols achieving up to 85% yield for structurally similar compounds . Alternative routes include Friedel-Crafts acylation of m-xylene derivatives with cyclopentanone precursors, though regioselectivity must be carefully controlled .
Q. What spectroscopic methods are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the structure. For instance, H-NMR of this compound derivatives shows distinct signals for the cyclopentanone carbonyl group (~210 ppm in C-NMR) and aromatic protons from the m-tolyl group (6.7–7.2 ppm in H-NMR) .
- IR Spectroscopy : A strong absorption band near 1720 cm confirms the ketone group.
- Melting Point Analysis : Solid derivatives (e.g., crystalline adducts) are characterized by melting points (e.g., 89–92°C for related compounds) to verify purity .
Q. What safety protocols are recommended for handling this compound in the lab?
- Engineering Controls : Use fume hoods and closed systems to minimize vapor exposure .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for volatile handling .
- Storage : Store in airtight containers in cool, ventilated areas away from ignition sources. Ground metal containers to prevent static discharge .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the stereoselectivity of this compound derivatives?
Stereoselective synthesis requires chiral catalysts or auxiliaries. For example, enantioselective Claisen-Schmidt reactions using organocatalysts (e.g., L-proline derivatives) can enhance enantiomeric excess (ee). Solvent choice (e.g., THF vs. DCM) and temperature gradients (e.g., cryogenic conditions) also influence diastereomer ratios. X-ray crystallography (e.g., SHELXL refinement) is critical for confirming stereochemistry .
Q. How should researchers address contradictions in spectroscopic data for complex cyclopentanone derivatives?
- Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For example, unexpected H-NMR splitting patterns may arise from conformational flexibility, which can be clarified via variable-temperature NMR .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict spectroscopic profiles and validate experimental data against theoretical models .
Q. What experimental strategies mitigate low yields in multi-step syntheses of this compound analogs?
- Intermediate Purification : Use column chromatography or recrystallization after each step to isolate high-purity intermediates.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., BF) for acylations. For example, Pd-mediated cross-coupling improved yields by 15–20% in related cyclopentanone syntheses .
Methodological Resources
- X-ray Crystallography : Refine crystal structures using SHELX programs and deposit data in repositories like the Cambridge Crystallographic Data Centre (CCDC) for public access .
- Thermodynamic Data : Refer to NIST thermochemical databases for enthalpy and entropy values of cyclopentanone derivatives to predict reaction feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
